molecular formula C8H10FN3 B12982980 2-(Azetidin-3-ylfluoromethyl)pyrimidine

2-(Azetidin-3-ylfluoromethyl)pyrimidine

Cat. No.: B12982980
M. Wt: 167.18 g/mol
InChI Key: NTCCAPGNRRAKJG-UHFFFAOYSA-N
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Description

2-(Azetidin-3-ylfluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with an azetidine and a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azetidin-3-ylfluoromethyl)pyrimidine typically involves the formation of the pyrimidine ring followed by the introduction of the azetidine and fluoromethyl groups. One common method involves the reaction of a pyrimidine precursor with azetidine and a fluoromethylating agent under controlled conditions. The reaction conditions often include the use of catalysts such as zinc chloride or copper complexes to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .

Chemical Reactions Analysis

Types of Reactions

2-(Azetidin-3-ylfluoromethyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyrimidine compounds .

Scientific Research Applications

2-(Azetidin-3-ylfluoromethyl)pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Azetidin-3-ylfluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Azetidin-3-ylmethyl)pyrimidine
  • 2-(Azetidin-3-ylchloromethyl)pyrimidine
  • 2-(Azetidin-3-ylbromomethyl)pyrimidine

Uniqueness

2-(Azetidin-3-ylfluoromethyl)pyrimidine is unique due to the presence of the fluoromethyl group, which can impart distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H10FN3

Molecular Weight

167.18 g/mol

IUPAC Name

2-[azetidin-3-yl(fluoro)methyl]pyrimidine

InChI

InChI=1S/C8H10FN3/c9-7(6-4-10-5-6)8-11-2-1-3-12-8/h1-3,6-7,10H,4-5H2

InChI Key

NTCCAPGNRRAKJG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C(C2=NC=CC=N2)F

Origin of Product

United States

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